N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of piperidine, carboxamide, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. The starting materials often include piperidine derivatives and methylphenyl compounds. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile. For example, a piperidine derivative can react with a methylphenyl halide under basic conditions to form the desired product.
Amidation: The formation of the carboxamide group can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide: shares similarities with other piperidine derivatives and methylphenyl compounds.
Fentanyl Analogues: Compounds such as ohmfentanyl and lofentanyl possess similar structural features, including the presence of piperidine and methylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific investigation.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-4-8-20(9-5-17)16-25-14-12-22(13-15-25)23(26)24-19(3)21-10-6-18(2)7-11-21/h4-11,19,22H,12-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTVTMNZPKBPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC(C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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